molecular formula C12H17NO4 B8069853 Methyldopate CAS No. 2544-09-4

Methyldopate

Cat. No.: B8069853
CAS No.: 2544-09-4
M. Wt: 239.27 g/mol
InChI Key: SVEBYYWCXTVYCR-LBPRGKRZSA-N
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Description

Methyldopate is a chemical compound primarily known for its use as an antihypertensive agent. It is a prodrug of methyldopa, meaning it is converted into the active form, methyldopa, in the body. Methyldopa is a centrally acting alpha-2 adrenergic agonist that helps manage hypertension by reducing the activity of the sympathetic nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyldopate hydrochloride can be synthesized through a novel method that involves converting meprin raw material into anhydrous meprin. This is then heated, reflowed, and condensed in an anhydrous chlorine hydride ethanol solution to obtain this compound hydrochloride . Another method involves dissolving methyldopa in a saturated hydrogen chloride low-alcohol solution, heating it under reflux, and then crystallizing the product under nitrogen protection .

Industrial Production Methods: Industrial production of this compound hydrochloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then packaged and stored in well-closed containers at controlled temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Methyldopate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into the active form, methyldopa, and for its subsequent pharmacological effects .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrogen chloride, ethanol, and various solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major product formed from the reactions of this compound is methyldopa, which is the active form of the compound. Methyldopa is further metabolized in the body to exert its antihypertensive effects .

Scientific Research Applications

Methyldopate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactions of alpha-2 adrenergic agonists. In biology and medicine, this compound is used to manage hypertension, especially in pregnant women and patients with renal insufficiency . Additionally, methyldopa–tin complexes have been synthesized and used as photostabilizers for polyvinyl chloride, protecting it from photodecomposition .

Mechanism of Action

Methyldopate works by being converted into methyldopa in the body. Methyldopa then acts as an agonist at alpha-2 adrenergic receptors in the brainstem, reducing adrenergic neuronal outflow and causing vasodilation. This leads to a decrease in blood pressure . The exact mechanism involves the inhibition of adrenergic signals and the reduction of vasoconstrictor activity .

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBYYWCXTVYCR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048523
Record name 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-30-8
Record name 3-Hydroxy-α-methyl-L-tyrosine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6014-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-alpha-methyl-L-tyrosine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLDOPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2579Z4P04J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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